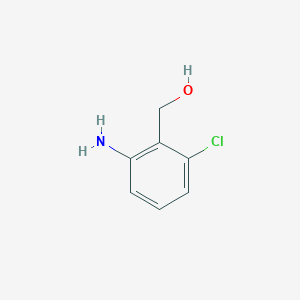

(2-Amino-6-chlorophenyl)methanol

概要

説明

“(2-Amino-6-chlorophenyl)methanol” is a chemical compound with the CAS Number: 39885-08-0 . It has a molecular weight of 157.6 and is a solid at room temperature . The IUPAC name for this compound is also "this compound" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 . This indicates that the compound consists of a benzene ring with a chlorine atom and an amino group attached at positions 2 and 6, respectively, and a methanol group attached to the benzene ring . Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Synthesis and Chemical Properties

Palladium-Catalyzed Synthesis : (2-Amino-6-chlorophenyl)methanol is synthesized using palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).

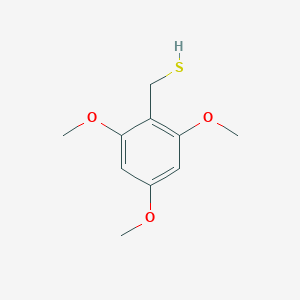

Conversion into Other Compounds : This chemical can be converted into other compounds, such as acyclovir and its derivatives, through reactions involving chloro(thiophenol) and triethylamine in methanol solution (Buck, Eleuteri, & Reese, 1994).

Synthesis of Novel Compounds : It is used in the synthesis of novel compounds like thiazol-5-yl and thiophene-2-yl methanone derivatives, which are characterized by various spectroscopic techniques. These studies assist in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

Optimized Synthesis Processes : Research has focused on optimizing the synthesis process of related compounds like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, providing insights into the effects of temperature, molar ratios, and reaction times (Wang Guo-hua, 2008).

Biocatalysis and Biological Applications

Biocatalytic Synthesis : A study demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system. This method proved to be green, economic, and efficient (Chen et al., 2021).

Key Chiral Intermediate Production : Another study used microorganisms for the stereoselective reduction of related compounds to produce important chiral intermediates of pharmaceutical drugs like Betahistine (Ni, Zhou, & Sun, 2012).

Spectroscopy and Material Science

- Spectroscopic Studies : The electronic spectra of related compounds like 2-chlorophenol have been studied both experimentally and computationally to understand the effects of substituents on solvatochromic behavior in different solvents (Tetteh, Zugle, Adotey, & Quashie, 2018).

Safety and Hazards

The safety information for “(2-Amino-6-chlorophenyl)methanol” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

The primary targets of (2-Amino-6-chlorophenyl)methanol are currently unknown. This compound may have potential interactions with various biological targets due to its aromatic structure . .

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given its amino and hydroxyl functional groups

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity of this compound to indole derivatives, it might influence a variety of biological activities . .

Pharmacokinetics

The compound’s high GI absorption and BBB permeability suggest good bioavailability . These properties can be influenced by various factors such as the compound’s physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the potential biological activities of similar compounds, it might have diverse effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Moreover, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action and efficacy .

特性

IUPAC Name |

(2-amino-6-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQICINWSAISBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620226 | |

| Record name | (2-Amino-6-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39885-08-0 | |

| Record name | (2-Amino-6-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

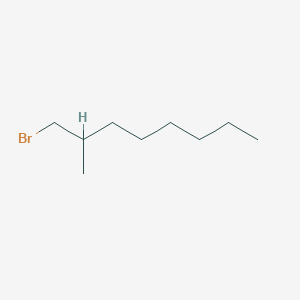

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)